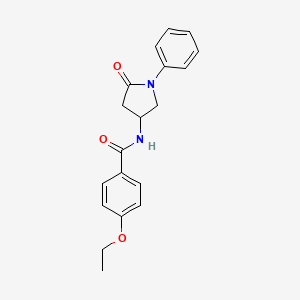

4-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide

Description

Properties

IUPAC Name |

4-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-2-24-17-10-8-14(9-11-17)19(23)20-15-12-18(22)21(13-15)16-6-4-3-5-7-16/h3-11,15H,2,12-13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKGWFZHVUNIEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . The reaction conditions often include the use of reagents such as aluminium oxide for purification and evaporation of eluates to isolate the desired compound . Industrial production methods may involve parallel synthesis techniques to achieve high yields and purity .

Chemical Reactions Analysis

4-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a lead compound for the development of new drugs targeting specific biological pathways. Industrial applications include its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways . The pyrrolidine ring’s stereochemistry and spatial orientation of substituents play a crucial role in its binding mode to enantioselective proteins, leading to different biological profiles . This compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzamide derivatives exhibit diverse biological activities, influenced by substituents on the benzene ring and the attached heterocycles. Below is a detailed comparison with structurally analogous compounds:

Pyrrolidinone-Containing Analogues

- 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides (): These compounds replace the benzamide with a pyrimidine-carboxamide scaffold. For example, parallel synthesis methods yield derivatives with aliphatic amine substituents, enhancing solubility and bioavailability compared to the ethoxy-benzamide structure .

Thiazole/Thiazolidinone Derivatives

- 4-Ethoxy-N-(5-nitrothiazol-2-yl)benzamide (): This compound replaces the pyrrolidinone with a nitrothiazole ring. Its molecular weight (293.30) and solubility in DMSO (10 mM) are comparable to the target compound, but the thiazole moiety may confer distinct metabolic stability .

- 3-Hydroxy-N-[(5Z)-4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl]benzamide (): The thiazolidinone ring and indole substituent create a planar, conjugated system, improving π-π stacking interactions. This structural feature contrasts with the non-planar pyrrolidinone in the target compound, suggesting differences in membrane permeability .

Pyrazolo-Pyrimidine and Quinazoline Derivatives

- 2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide ():

This derivative incorporates a pyrazolo-pyrimidine core and a fluorine atom. The fluorine enhances lipophilicity and metabolic resistance, while the pyrimidine ring offers sites for kinase inhibition. Its molecular weight (435.5) exceeds that of the target compound, likely due to the extended heterocyclic system . - 3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide (): The quinazolinone and purine moieties enable dual targeting of nucleotide-binding domains, a feature absent in the simpler pyrrolidinone structure. The molecular weight (455 Da) and hydrogen-bonding capacity are significantly higher, suggesting distinct pharmacokinetic profiles .

Triazolo-Oxazine and Pyridine Derivatives

Physicochemical and Analytical Challenges

Benzamide derivatives often exhibit overlapping physical properties (e.g., solubility in polar solvents like DMSO) and similar spectral signatures, complicating differentiation in forensic and pharmacological studies . For example:

- Chromatographic Separation: The 4-ethoxy group in the target compound may reduce polarity compared to hydroxy-substituted analogues (e.g., 3-hydroxybenzamide in ), affecting retention times in HPLC .

- Mass Spectrometry: Fragmentation patterns vary due to heterocyclic substituents. The pyrrolidinone ring in the target compound may produce distinct ions (e.g., m/z 455 in vs. m/z 293 in ) .

Data Table: Key Comparative Metrics

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Solubility (DMSO) | Notable Features |

|---|---|---|---|---|---|

| 4-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide | C19H20N2O3 | 324.38 | 4-ethoxybenzamide, 1-phenylpyrrolidinone | Not reported | Lactam structure, moderate steric bulk |

| 4-Ethoxy-N-(5-nitrothiazol-2-yl)benzamide | C12H11N3O4S | 293.30 | Nitrothiazole | 10 mM | Electrophilic nitro group |

| 2-ethoxy-N-(pyrazolo-pyrimidin-1-ylethyl)benzamide | C23H22FN5O3 | 435.5 | Pyrazolo-pyrimidine, fluorine | Not reported | Kinase inhibition potential |

| 3-Hydroxy-N-(thiazolidin-3-yl)benzamide | C16H11N3O3S2 | 357.41 | Thiazolidinone, indole | Not reported | Conjugated planar system |

Biological Activity

4-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 4-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is with a molecular weight of approximately 318.38 g/mol. The structure features a benzamide core with an ethoxy group and a pyrrolidine derivative, which may contribute to its biological activity.

The biological activity of 4-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate various signaling pathways, potentially influencing cellular processes such as apoptosis, proliferation, and inflammation.

Key Mechanisms:

- Receptor Binding : The compound may interact with specific receptors in the central nervous system or other tissues, leading to altered cellular responses.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, impacting drug metabolism and efficacy.

- Ion Channel Modulation : The compound could affect ion channels, which play critical roles in neuronal excitability and muscle contraction.

Biological Activity Studies

Several studies have investigated the biological activities of related compounds or analogs, providing insights into the potential effects of 4-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide.

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, a study evaluated various benzamide derivatives for their antiproliferative effects against breast cancer cell lines (MDA-MB-231). The results indicated that certain derivatives demonstrated IC50 values lower than traditional chemotherapeutics like doxorubicin under hypoxic conditions .

| Compound | IC50 (μM) | Notes |

|---|---|---|

| 4-substituted coumarin | 0.03 | Stronger than doxorubicin |

| Doxorubicin | 0.60 | Standard chemotherapy agent |

| 4-hydroxycoumarin | >100 | Weak activity |

Anticonvulsant Activity

In related studies focusing on anticonvulsant properties, compounds similar to 4-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide were tested in animal models. These studies revealed that certain derivatives exhibited protective effects against seizures induced by maximal electroshock (MES), indicating potential for treating epilepsy .

Case Studies

- Antiproliferative Effects : A study demonstrated that a series of benzamide derivatives showed enhanced antiproliferative activity under hypoxic conditions compared to normoxic conditions. This suggests that structural modifications can significantly influence biological efficacy.

- Neuroprotective Effects : Another research highlighted the neuroprotective properties of pyrrolidine-based compounds in models of neurodegeneration, suggesting that 4-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide may also offer neuroprotective benefits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.